

physical and chemical properties of 4-tert-butylbenzophenone

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Compound of Interest

Compound Name: 4-tert-Butylbenzophenone

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An In-depth Technical Guide to **4-tert-butylbenzophenone** for Researchers and Drug Development Professionals

Introduction: Understanding 4-tert-butylbenzophenone

4-tert-butylbenzophenone is an aromatic ketone that holds significant interest in various scientific fields, from organic synthesis to photochemistry and materials science. Its unique structure, featuring a benzophenone core modified with a bulky tert-butyl group, imparts specific physicochemical properties that are leveraged in numerous applications. This guide provides a comprehensive overview of **4-tert-butylbenzophenone**, detailing its properties, synthesis, reactivity, and applications, with the aim of equipping researchers, scientists, and drug development professionals with the technical knowledge required for its effective use.

Part 1: Molecular Identity and Physicochemical Characteristics

A thorough understanding of a compound begins with its fundamental identity and physical properties. These characteristics govern its behavior in different environments and are crucial for designing experiments and applications.

Chemical Identity

- IUPAC Name: (4-tert-butylphenyl)(phenyl)methanone[1]
- Synonyms: 4-(t-Butyl)benzophenone, Methanone, [4-(1,1-dimethylethyl)phenyl]phenyl-[1][2][3]
- CAS Number: 22679-54-5[1][3]
- Molecular Formula: C₁₇H₁₈O[1][3]
- Molecular Weight: 238.32 g/mol [1][2][3]

Molecular Structure

The structure of **4-tert-butylbenzophenone** consists of a central carbonyl group linking two phenyl rings. One of these rings is substituted at the para position with a tert-butyl group.

Caption: Chemical structure of (4-tert-butylphenyl)(phenyl)methanone.

Physicochemical Data Summary

The physical properties of **4-tert-butylbenzophenone** are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source(s)
Appearance	Solid	
Melting Point	38°C to 42°C	[4]
Boiling Point	168°C to 170°C at 2 mmHg	[4]
Flash Point	150°C (302°F)	[4][5]
Solubility	Soluble in organic solvents like ethanol, acetone, and ether. Limited solubility in water.	[6]
Octanol/Water Partition Coefficient (LogP)	4.9	[1]

Expert Insight on Solubility: The high LogP value of 4.9 indicates that **4-tert-butylbenzophenone** is significantly more soluble in nonpolar, lipophilic environments (like octanol) than in water.[1] This is a direct consequence of its molecular structure. The two phenyl rings and the tert-butyl group create a large, nonpolar surface area. Following the principle of "like dissolves like," it is readily soluble in common organic solvents such as ethers, ketones, and alcohols, but poorly soluble in water.[6][7] This property is fundamental to its application in organic coatings and plastic packaging, where it needs to integrate into a non-aqueous matrix.

Part 2: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The primary techniques used for **4-tert-butylbenzophenone** are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Mass Spectrometry (MS).[8][9]

- **¹H NMR Spectroscopy:** The proton NMR spectrum would characteristically show signals in the aromatic region corresponding to the protons on the two different phenyl rings. A distinct singlet peak with a large integration value would be observed in the aliphatic region, corresponding to the nine equivalent protons of the tert-butyl group.
- **¹³C NMR Spectroscopy:** The carbon NMR spectrum would show a signal for the carbonyl carbon, typically in the downfield region. It would also display distinct signals for the aromatic carbons and the quaternary and primary carbons of the tert-butyl group.
- **Infrared (IR) Spectroscopy:** The IR spectrum is dominated by a strong absorption band characteristic of the C=O (carbonyl) stretching vibration. Additional bands corresponding to aromatic C-H and C=C stretching would also be present.[3][10]
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry provides the molecular ion peak, confirming the molecular weight of the compound.[3][10]
- **UV-Vis Spectroscopy:** Benzophenone and its derivatives are known to absorb UV radiation, a property central to their function as photosensitizers and UV filters.[11][12]

Authoritative spectral data for **4-tert-butylbenzophenone** can be accessed through the NIST Chemistry WebBook, which serves as a valuable reference for experimental validation.[3][10]

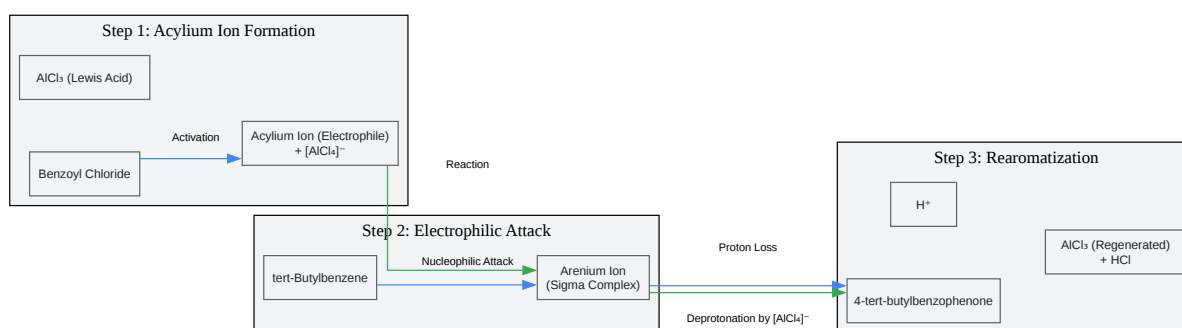
Part 3: Chemical Synthesis and Reactivity

The chemical behavior of **4-tert-butylbenzophenone** is defined by the reactivity of its aromatic rings and, most importantly, its central carbonyl group.

Synthesis via Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing **4-tert-butylbenzophenone** and other aryl ketones is the Friedel-Crafts acylation.[13][14][15] This reaction is a classic example of electrophilic aromatic substitution.

Causality Behind the Method: The choice of Friedel-Crafts acylation is driven by its efficiency in forming a new carbon-carbon bond between an aromatic ring and an acyl group.[13] The use of a Lewis acid catalyst, typically aluminum chloride (AlCl_3), is critical. It activates the acylating agent (benzoyl chloride) by forming a highly electrophilic acylium ion.[13][16] This powerful electrophile can then be attacked by the π -electrons of the electron-rich aromatic substrate (tert-butylbenzene). A key advantage of acylation over alkylation is that the product ketone is less reactive than the starting material, which effectively prevents polysubstitution.[13]



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Caption: Mechanism of Friedel-Crafts acylation for synthesizing **4-tert-butylbenzophenone**.

Self-Validating Experimental Protocol: Synthesis of **4-tert-butylbenzophenone**

This protocol is designed to be self-validating through careful control of reaction conditions and monitoring of product formation.

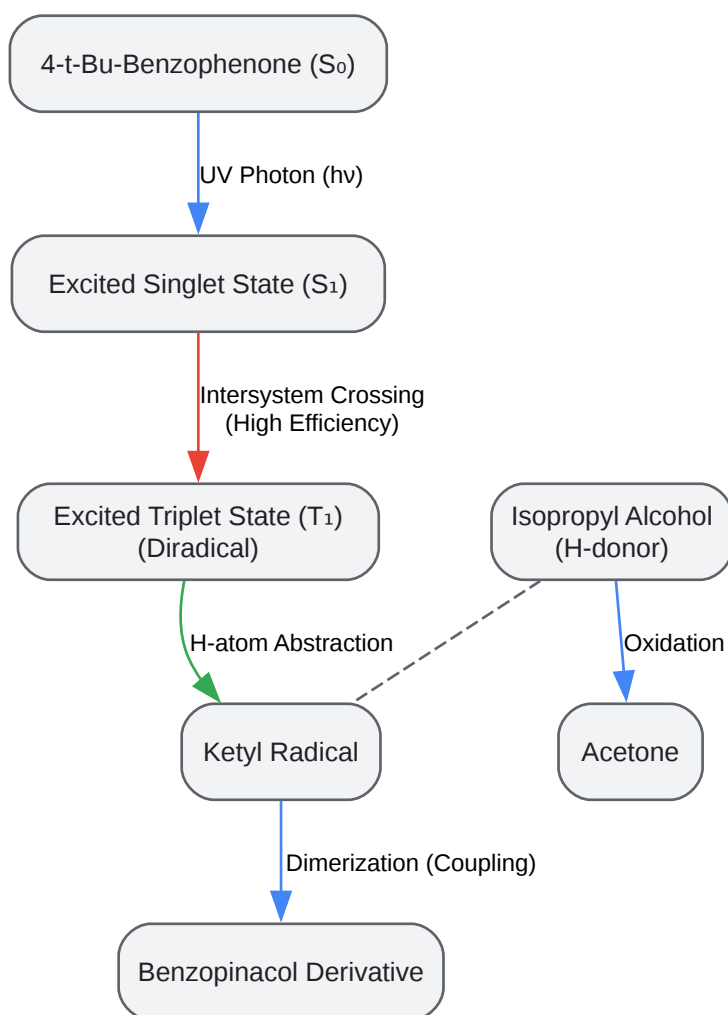
- **Apparatus Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas byproduct). Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Charging:** To the flask, add anhydrous aluminum chloride (AlCl_3) and a suitable anhydrous solvent, such as dichloromethane or carbon tetrachloride.^{[14][17]} Cool the mixture in an ice bath to 0-5°C.
- **Substrate Addition:** In the dropping funnel, place tert-butylbenzene.^[17] Add it dropwise to the stirred AlCl_3 suspension over 30 minutes, maintaining the low temperature.
- **Acylating Agent Addition:** After the substrate is added, add benzoyl chloride dropwise from the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10°C. ^[17] The formation of HCl gas should be observed.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several more hours or until TLC analysis indicates the consumption of starting materials.
- **Workup and Quenching:** Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.^[17] This hydrolyzes the aluminum chloride complexes and separates the organic product.
- **Extraction and Purification:** Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water, then a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield pure **4-tert-butylbenzophenone**.

Photochemical Reactivity

Benzophenones are renowned for their photochemical properties.^[18] Upon absorption of UV light, **4-tert-butylbenzophenone** is promoted from its ground state (S_0) to an excited singlet state (S_1). It then undergoes highly efficient intersystem crossing to the more stable triplet state (T_1).^{[11][18][19]}

This triplet state is a diradical and is highly reactive. In the presence of a suitable hydrogen donor (e.g., isopropyl alcohol), it can abstract a hydrogen atom to form a stabilized ketyl radical.^{[18][20]} Two ketyl radicals can then couple to form a pinacol, in this case, a substituted benzopinacol. This photoreduction reaction is a cornerstone of organic photochemistry.^{[11][19][20]}



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Caption: Photochemical reaction pathway of **4-*tert*-butylbenzophenone**.

Part 4: Applications in Science and Industry

The distinct properties of **4-*tert*-butylbenzophenone** make it a valuable component in several applications.

- **Photoinitiator:** In UV-curing applications such as inks, coatings, and adhesives, it acts as a photoinitiator.[18] Upon UV exposure, it generates free radicals that initiate polymerization, rapidly hardening the material.
- **UV Blocker/Stabilizer:** It can be added to plastic packaging and other materials to absorb damaging UV radiation, preventing the photo-degradation of the polymer or its contents.[18]

This allows for products to be packaged in clear materials without compromising their shelf life.

- **Synthetic Intermediate:** The tert-butyl group can serve as a removable blocking group in organic synthesis.^[21] Its steric bulk directs reactions to other positions on the aromatic ring. Subsequently, the group can be removed under specific conditions, allowing for the synthesis of ortho-substituted benzophenones that are otherwise difficult to prepare.^[21]
- **Photophysical Probe:** In biological research, benzophenones are used as photophysical probes to identify and map peptide-protein interactions.^[18]

Part 5: Safety and Handling

As with any chemical reagent, proper handling of **4-tert-butylbenzophenone** is essential for laboratory safety.

- **General Precautions:** Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area or under a fume hood. Avoid breathing dust, fumes, or vapors.^[22]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection.^{[22][23]}
- **Hazards:** May cause skin irritation and serious eye damage.^{[22][24]} It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.^[24]
- **Storage:** Store in a tightly closed container in a dry, well-ventilated place.^[22] It is classified as a combustible solid.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

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